2-Imidazoline, 2-pentyl-

Lipophilicity QSAR Membrane Permeability

2-Imidazoline, 2-pentyl- (also known as 2-pentyl-4,5-dihydro-1H-imidazole or 2-amyl-2-imidazoline) is a C8 2-alkylimidazoline derivative. It belongs to the imidazoline class of heterocyclic amidines, characterized by a five-membered ring containing two nitrogen atoms.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 699-21-8
Cat. No. B13774813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Imidazoline, 2-pentyl-
CAS699-21-8
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESCCCCCC1=NCCN1
InChIInChI=1S/C8H16N2/c1-2-3-4-5-8-9-6-7-10-8/h2-7H2,1H3,(H,9,10)
InChIKeyRBRDDDOKFJWHNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Imidazoline, 2-pentyl- (CAS 699-21-8): Technical Profile and Procurement-Relevant Characteristics


2-Imidazoline, 2-pentyl- (also known as 2-pentyl-4,5-dihydro-1H-imidazole or 2-amyl-2-imidazoline) is a C8 2-alkylimidazoline derivative. It belongs to the imidazoline class of heterocyclic amidines, characterized by a five-membered ring containing two nitrogen atoms. The compound is a moderately lipophilic base (XLogP = 1.1) with a molecular weight of 140.23 g/mol . Its structure features a pentyl chain at the 2-position, which imparts distinct physicochemical properties compared to shorter-chain analogs . As a 2-alkylimidazoline, it shares the core pharmacophore of well-known I1/I2 imidazoline receptor ligands but lacks the aromatic substitution present in marketed antihypertensive agents like clonidine and moxonidine [1].

Why 2-Imidazoline, 2-pentyl- Cannot Be Replaced by Other 2-Alkylimidazolines Without Functional Consequence


The 2-alkyl chain length in imidazolines critically governs both physicochemical behavior and receptor interaction profiles. Increasing the chain length from ethyl to pentyl raises the XLogP by approximately 0.5-0.6 units, substantially enhancing membrane permeability and lipophilicity-driven partitioning . This change directly impacts the compound's utility in applications requiring specific hydrophobic/hydrophilic balance, such as corrosion inhibition, surfactant design, or modulation of lipophilic binding pockets. Furthermore, SAR studies of imidazoline receptor ligands indicate that the nature of the C2 substituent profoundly influences selectivity between I1 and I2 imidazoline binding sites and α2-adrenoceptors [1]. Substituting a pentyl derivative with a shorter-chain analog (e.g., ethyl or propyl) without experimental validation risks altering target engagement, solubility, and overall performance in both chemical and biological systems.

Quantitative Differentiation of 2-Imidazoline, 2-pentyl- (CAS 699-21-8) from Closest Analogs


Lipophilicity (XLogP) of 2-Imidazoline, 2-pentyl- versus Shorter-Chain 2-Alkylimidazolines

The pentyl derivative exhibits significantly higher calculated lipophilicity (XLogP = 1.1) compared to its ethyl (XLogP ≈ 0.5) and propyl (XLogP ≈ 0.7) counterparts . This difference of approximately 0.4-0.6 log units translates to a 2.5-4× higher octanol-water partition coefficient, indicating enhanced passive membrane permeability and preferential partitioning into hydrophobic environments [1].

Lipophilicity QSAR Membrane Permeability

Boiling Point of 2-Imidazoline, 2-pentyl- Reflects Higher Thermal Stability versus Lower 2-Alkyl Homologs

The boiling point of 2-Imidazoline, 2-pentyl- is 259.1 °C at 760 mmHg , substantially higher than that of 2-ethyl-2-imidazoline (120 °C at 20 mmHg) and 2-propyl-2-imidazoline (140 °C at 23 mmHg) . This increase reflects stronger intermolecular van der Waals forces due to the longer alkyl chain, making the pentyl derivative less volatile and more suitable for high-temperature applications.

Thermal Stability Process Chemistry Volatility

Increased Conformational Flexibility in 2-Imidazoline, 2-pentyl- Compared to Shorter Analogs

The pentyl side chain introduces 4 rotatable bonds , compared to 2 rotatable bonds in the ethyl derivative and 3 in the propyl derivative [1]. This increased conformational flexibility may allow the compound to adopt a wider range of spatial arrangements, which could be advantageous or disadvantageous depending on the binding site geometry. In imidazoline receptor pharmacology, the C2 substituent's length and flexibility have been shown to modulate I1/I2 selectivity and α2-adrenoceptor affinity [2].

Conformational Analysis Molecular Flexibility Receptor Binding

Research and Industrial Application Scenarios for 2-Imidazoline, 2-pentyl- (CAS 699-21-8)


Corrosion Inhibition and Surfactant Formulations Requiring Specific Hydrophobic-Lipophilic Balance (HLB)

The pentyl chain in 2-Imidazoline, 2-pentyl- provides a moderate HLB profile, making it a candidate for corrosion inhibitor formulations in oilfield applications where the compound must partition at oil-water interfaces. Its XLogP of 1.1 positions it between highly hydrophilic short-chain analogs and excessively lipophilic long-chain derivatives (e.g., heptyl or decyl), offering a balanced performance in both aqueous and hydrocarbon phases .

Synthetic Intermediate for Pharmacologically Active Imidazoline Derivatives

The pentyl-substituted imidazoline serves as a versatile building block for the synthesis of more complex imidazoline-containing compounds. Its alkyl chain can be further functionalized, or the imidazoline ring can be N-alkylated or N-acylated. The increased lipophilicity relative to ethyl or propyl analogs may be exploited to modulate the ADME properties of final drug candidates .

Model Compound for QSAR and SAR Studies of Imidazoline Receptor Ligands

As a pure 2-alkylimidazoline lacking aromatic substitution, 2-Imidazoline, 2-pentyl- can serve as a reference compound in structure-activity relationship studies aimed at dissecting the contributions of the C2 alkyl chain to I1/I2 imidazoline receptor selectivity and α2-adrenoceptor binding [1]. Its defined physicochemical properties allow it to act as a baseline in computational models predicting membrane permeability and target engagement.

Lubricant Additive and Friction Modifier

The combination of a basic imidazoline head group and a pentyl tail imparts surface-active properties and the ability to form protective films on metal surfaces. The higher boiling point and lower volatility compared to ethyl and propyl analogs make it more suitable for high-temperature lubricant formulations [2].

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